

# An In-depth Technical Guide to the Chemical Structure and Synthesis of Furazabol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Furazabol*

Cat. No.: *B1674276*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Furazabol**, also known as 17 $\alpha$ -methyl-5 $\alpha$ -androstano[2,3-c]furazan-17 $\beta$ -ol, is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of dihydrotestosterone (DHT).[1] Structurally, it is closely related to stanozolol, with the key difference being the presence of a furazan ring system fused to the A-ring of the steroid nucleus, in place of stanozolol's pyrazole ring.[1] This modification significantly influences its biological activity and metabolic fate. This guide provides a detailed overview of the chemical structure of **Furazabol** and a comprehensive description of its synthesis pathway, including experimental protocols and quantitative data.

## Chemical Structure and Properties

**Furazabol** is a 17 $\alpha$ -alkylated anabolic steroid, a structural feature that allows for oral bioavailability.[1] The core of the molecule is the androstane skeleton, a tetracyclic hydrocarbon system. The furazan ring, a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, is fused at the 2 and 3 positions of the A-ring.[2]

Table 1: Chemical and Physical Properties of **Furazabol**

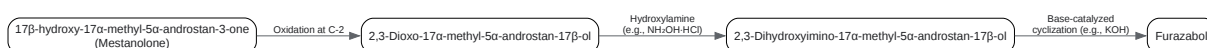
Property	Value	Reference(s)
Chemical Formula	C <sub>20</sub> H <sub>30</sub> N <sub>2</sub> O <sub>2</sub>	[3]
Molecular Weight	330.47 g/mol	[4]
IUPAC Name	(1S,2S,10S,13R,14S,17S,18S) -2,17,18-trimethyl-6-oxa-5,7- diazapentacyclo[11.7.0.0 <sup>2,10</sup> .0 <sup>4,8</sup> .0 <sup>14,18</sup> ]jcosa-4,7-dien-17-ol	[5]
CAS Number	1239-29-8	[6]
Melting Point	152-153 °C	[6]
Appearance	Needles from methanol	[6]

## Synthesis Pathway of Furazabol

The synthesis of **Furazabol** is a multi-step process that begins with a suitable steroid precursor. The key transformation is the construction of the furazan ring onto the A-ring of the steroid nucleus. The most direct patented method involves the preparation of a 2,3-dihydroxyimino steroid intermediate, which is then cyclized to form the furazan ring.

The overall synthesis can be conceptually divided into two main stages:

- Formation of the 2,3-dihydroxyimino intermediate: This involves the introduction of two oxime functionalities at the C-2 and C-3 positions of the steroid A-ring. This is typically achieved by reacting a 2,3-dione steroid precursor with hydroxylamine.
- Cyclization to form the furazan ring: The 2,3-dihydroxyimino steroid is then treated with a base to induce cyclization and dehydration, yielding the fused furazan ring system of **Furazabol**.



[Click to download full resolution via product page](#)

Figure 1: Overall synthesis pathway of **Furazabol**.

## Step 1: Synthesis of 2,3-Dioxo-17 $\alpha$ -methyl-5 $\alpha$ -androstan-17 $\beta$ -ol (Intermediate 1)

While a specific, detailed experimental protocol for the synthesis of this intermediate is not readily available in the public domain, the general approach involves the oxidation of the C-2 position of a 3-keto steroid. A common method for such transformations is the oxidation of the corresponding 2-bromo-3-keto steroid.

Conceptual Experimental Protocol:

- **Bromination:** 17 $\beta$ -hydroxy-17 $\alpha$ -methyl-5 $\alpha$ -androstan-3-one (Mestanolone) would be brominated at the C-2 position. This is often achieved using bromine in acetic acid.
- **Dehydrobromination and Oxidation:** The resulting 2-bromo-3-keto steroid can then be converted to the 2,3-dione. This can be accomplished through various methods, including reaction with a suitable oxidizing agent.

## Step 2: Synthesis of 2,3-Dihydroxyimino-17 $\alpha$ -methyl-5 $\alpha$ -androstan-17 $\beta$ -ol (Intermediate 2)

The 2,3-dione is then converted to the corresponding dioxime by reaction with hydroxylamine.

Experimental Protocol:

A general procedure for the formation of steroid oximes involves reacting the ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium acetate, in a suitable solvent like ethanol. The reaction mixture is typically heated to ensure complete conversion.

Table 2: Reagents for the Synthesis of the Dioxime Intermediate

Reagent	Molar Ratio (relative to dione)	Purpose
2,3-Dioxo-17 $\alpha$ -methyl-5 $\alpha$ -androstan-17 $\beta$ -ol	1.0	Starting Material
Hydroxylamine Hydrochloride (NH <sub>2</sub> OH·HCl)	>2.0	Oximation agent
Base (e.g., Pyridine, Sodium Acetate)	Catalytic to excess	Acid scavenger
Solvent (e.g., Ethanol)	-	Reaction medium

### Step 3: Synthesis of Furazabol (Final Product)

The final step is the cyclization of the 2,3-dihydroxyimino intermediate to form the furazan ring.

Experimental Protocol (Based on US Patent 3,245,988):

- A mixture of 0.2 g of 2,3-dihydroxyimino-17 $\alpha$ -methyl-5 $\alpha$ -androstan-17 $\beta$ -ol and 4 ml of a 5% aqueous solution of potassium hydroxide is heated under reflux for 10 hours.
- After cooling, the separated product is filtered.
- The crude product is then purified, for example, by recrystallization from a suitable solvent like methanol.

Table 3: Quantitative Data for the Final Cyclization Step

Parameter	Value	Reference
Starting Material	2,3-Dihydroxyimino-17 $\alpha$ -methyl-5 $\alpha$ -androstan-17 $\beta$ -ol	US Patent 3,245,988
Reagent	5% aqueous Potassium Hydroxide	US Patent 3,245,988
Reaction Time	10 hours	US Patent 3,245,988
Reaction Temperature	Reflux	US Patent 3,245,988
Yield	37%	US Patent 3,245,988

## Conclusion

The synthesis of **Furazabol** is a well-established process rooted in classic steroid chemistry. The key steps involve the formation of a 2,3-dione precursor, its conversion to a 2,3-dihydroxyimino intermediate, and a final base-catalyzed cyclization to yield the characteristic furazan ring. While the overall pathway is clear, the optimization of each step, particularly the synthesis of the 2,3-dione intermediate, is crucial for achieving a high overall yield. This guide provides a foundational understanding for researchers and professionals in the field of medicinal chemistry and drug development interested in the synthesis and modification of steroidal compounds. Further research into the detailed experimental conditions for the initial steps would be beneficial for a complete and optimized synthesis protocol.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. EP0097328A2 - Process for preparation of steroids - Google Patents [patents.google.com]
- 2. CN103450305A - Synthetic method for preparing steroid compounds from 3,17-diketone steroids - Google Patents [patents.google.com]

- 3. US2768189A - Method of producing alpha-brominated keto steroid compounds - Google Patents [patents.google.com]
- 4. An efficient procedure for the regiospecific preparation of D-homo-steroid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synthesis of Novel aza-Steroids and  $\alpha$ ,  $\beta$ -Unsaturated-Cyanoketone from Diosgenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Synthesis of Furazabol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674276#furazabol-chemical-structure-and-synthesis-pathway]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)